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molecular formula C9H6ClNO B2979158 Quinolinol, chloro- CAS No. 939-17-3

Quinolinol, chloro-

Cat. No. B2979158
M. Wt: 179.6
InChI Key: UXKKFPGAZIINBX-UHFFFAOYSA-N
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Patent
US07498326B2

Procedure details

The chloroquinolone (7a) in dry DMF (8 mL) was cooled in ice and phosphorus tribromide (0.7 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 2 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (1.65 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=O)[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.P(Br)(Br)[Br:14].[C:17](=[O:20])([O-])[O-].[Na+].[Na+].CN([CH:26]=[O:27])C>>[Br:14][C:11]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]3[O:20][CH2:17][CH2:26][O:27][C:9]3=2)[N:4]=[CH:3][C:2]=1[Cl:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(NC2=CC=CC=C2C1)=O
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred, with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled in ice
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=NC2=CC=C3C(=C12)OCCO3)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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